molecular formula C14H20N4O4 B12262364 N-cyclopropyl-4-(4,6-dimethoxypyrimidin-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(4,6-dimethoxypyrimidin-2-yl)morpholine-2-carboxamide

Cat. No.: B12262364
M. Wt: 308.33 g/mol
InChI Key: KRLLYNVOBGYZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-(4,6-dimethoxypyrimidin-2-yl)morpholine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a cyclopropyl group and a dimethoxypyrimidinyl moiety, making it a subject of study for its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

N-cyclopropyl-4-(4,6-dimethoxypyrimidin-2-yl)morpholine-2-carboxamide

InChI

InChI=1S/C14H20N4O4/c1-20-11-7-12(21-2)17-14(16-11)18-5-6-22-10(8-18)13(19)15-9-3-4-9/h7,9-10H,3-6,8H2,1-2H3,(H,15,19)

InChI Key

KRLLYNVOBGYZDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N2CCOC(C2)C(=O)NC3CC3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(4,6-dimethoxypyrimidin-2-yl)morpholine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: Starting with a suitable precursor, the morpholine ring is constructed through cyclization reactions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl bromide.

    Attachment of the Dimethoxypyrimidinyl Moiety: This step involves the coupling of the dimethoxypyrimidinyl group to the morpholine ring, typically through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(4,6-dimethoxypyrimidin-2-yl)morpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-cyclopropyl-4-(4,6-dimethoxypyrimidin-2-yl)morpholine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(4,6-dimethoxypyrimidin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzamide
  • N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide

Uniqueness

N-cyclopropyl-4-(4,6-dimethoxypyrimidin-2-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.